REACTION_CXSMILES
|
O[CH2:2][CH2:3][N:4]([CH2:9][C:10]([OH:12])=[O:11])[CH2:5][C:6]([OH:8])=[O:7].Cl.[CH3:14][CH2:15]O>>[CH2:14]([O:12][C:10](=[O:11])[CH2:9][N:4]1[CH2:3][CH2:2][O:8][C:6](=[O:7])[CH2:5]1)[CH3:15]
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Name
|
|
Quantity
|
3.55 g
|
Type
|
reactant
|
Smiles
|
OCCN(CC(=O)O)CC(=O)O
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Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred for 24 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
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concentrated
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Type
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CUSTOM
|
Details
|
The residue was partitioned in diethyl ether (200 mL)
|
Type
|
CUSTOM
|
Details
|
After layer separation
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Type
|
WASH
|
Details
|
the organic phase was washed with aqueous NaHCO3 (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
ADDITION
|
Details
|
To this crude product in 250 mL of dioxane was added 1.5 mL of HCl
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed (dichloromethane/methanol)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN1CC(OCC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.45 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |